Cas no 50868-70-7 ((2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid)

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 化学的及び物理的性質
名前と識別子
-
- (Z)-3-(5-nitro-2-thienyl)prop-2-enoic acid
- LogP
- (E)-3-(2-nitrothiophen-5-yl)propenoic acid
- (E)-3-(5-NITROTHIEN-2-YL)ACRYLIC ACID
- (E)-3-(5-Nitrothiophen-2-yl)acrylic acid
- 3-(5-nitro-2-thienyl)acrylic acid
- (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid
-
- MDL: MFCD00116170
- インチ: InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
- InChIKey: IIJCRPJUZLOCIE-DUXPYHPUSA-N
- SMILES: C1=C(/C=C/C(=O)O)SC(=C1)[N+](=O)[O-]
計算された属性
- 精确分子量: 198.99395
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 80.44
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718355-0.5g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
50868-70-7 | 95.0% | 0.5g |
$52.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WV345-1g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |
50868-70-7 | 97% | 1g |
883.0CNY | 2021-07-14 | |
TRC | E558675-10mg |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |
50868-70-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38485-5g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |
50868-70-7 | 97% | 5g |
¥2365.0 | 2024-07-16 | |
eNovation Chemicals LLC | Y1227542-25g |
(E)-3-(5-Nitrothiophen-2-yl)acrylic acid |
50868-70-7 | 95% | 25g |
$1200 | 2024-06-03 | |
Enamine | EN300-1718355-1.0g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
50868-70-7 | 95.0% | 1.0g |
$67.0 | 2025-03-21 | |
Chemenu | CM414555-1g |
3-(5-NITRO-2-THIENYL)ACRYLIC ACID |
50868-70-7 | 95%+ | 1g |
$108 | 2024-07-16 | |
Enamine | EN300-1718355-2.5g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
50868-70-7 | 95.0% | 2.5g |
$148.0 | 2025-03-21 | |
Enamine | EN300-1718355-10.0g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
50868-70-7 | 95.0% | 10.0g |
$506.0 | 2025-03-21 | |
Enamine | EN300-1718355-10g |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
50868-70-7 | 95% | 10g |
$1845.0 | 2023-09-20 |
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acidに関する追加情報
Chemical Compound CAS No. 50868-70-7: (2E)-3-(5-Nitrothiophen-2-yl)prop-2-enoic Acid
The compound (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid, identified by the CAS number 50868-70-7, is a chemically synthesized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of enoic acids, which are known for their versatile chemical properties and reactivity. The structure of this compound includes a thiophene ring substituted with a nitro group at the 5-position and an α,β-unsaturated carboxylic acid moiety, which contributes to its unique chemical behavior.
Recent studies have highlighted the importance of (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid in the field of material science, particularly in the development of advanced materials for electronic applications. The thiophene ring, being an aromatic heterocycle, plays a crucial role in enhancing the electronic properties of the compound. The nitro group at the 5-position further modulates the electronic characteristics, making it suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that this compound exhibits excellent charge transport properties, which are essential for high-performance electronic devices.
In addition to its electronic applications, (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid has shown promise in the field of medicinal chemistry. The compound's ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For instance, investigations into its interaction with metalloenzymes such as matrix metalloproteinases (MMPs) have revealed potential therapeutic applications in treating conditions like cancer and arthritis. The enoic acid moiety is particularly significant in these interactions, as it can coordinate with metal ions present in the active sites of these enzymes.
The synthesis of (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of a 5-nitrothiophene derivative with an appropriate enoic acid precursor under catalytic conditions. This method ensures high yields and purity, making it suitable for large-scale production. Recent advancements in catalytic systems have further optimized this synthesis pathway, reducing reaction times and improving overall efficiency.
From an environmental standpoint, (2E)-3-(5-nitrothiophen-2-yl)prop-2-enioic acid has been evaluated for its biodegradability and eco-friendly properties. Studies indicate that under specific environmental conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This characteristic is particularly important for its application in industries where environmental impact is a critical consideration.
In conclusion, (2E)-3-(5-nitrothiophen - 1449
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